ethyl 3-{4,8-dimethyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate
Overview
Description
Ethyl 3-{4,8-dimethyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C24H31NO6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4,8-dimethyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the chromen-2-one intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4,8-dimethyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-{4,8-dimethyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-{4,8-dimethyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets, contributing to its diverse range of activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4,8-dimethyl-7-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate: A structurally similar compound with slight variations in the substituents.
Ethyl 3-(7-tert-butoxycarbonylmethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate: Another related compound with different ester groups.
Uniqueness
Ethyl 3-{4,8-dimethyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-oxochromen-3-yl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-5-29-22(27)9-7-19-16(3)18-6-8-20(17(4)23(18)31-24(19)28)30-14-21(26)25-12-10-15(2)11-13-25/h6,8,15H,5,7,9-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVIFIFPGDATM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)N3CCC(CC3)C)C)OC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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